molecular formula C17H17N5OS B253078 1-(6-METHYL-2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)-3-PROPANOYLTHIOUREA

1-(6-METHYL-2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)-3-PROPANOYLTHIOUREA

Cat. No.: B253078
M. Wt: 339.4 g/mol
InChI Key: QYTHHGJKQHZLFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-METHYL-2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)-3-PROPANOYLTHIOUREA is a chemical compound known for its unique structure and properties. It belongs to the class of benzotriazole derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-METHYL-2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)-3-PROPANOYLTHIOUREA typically involves the reaction of 6-methyl-2-phenyl-2H-benzotriazole with a suitable carbamothioylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters such as temperature, pressure, and reaction time are optimized to ensure high yield and purity of the product. The final product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-METHYL-2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)-3-PROPANOYLTHIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

1-(6-METHYL-2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)-3-PROPANOYLTHIOUREA has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or a ligand for protein binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used as a stabilizer in polymers and as a UV absorber in coatings and plastics.

Mechanism of Action

The mechanism of action of 1-(6-METHYL-2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)-3-PROPANOYLTHIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]hexanamide
  • N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2-furamide

Uniqueness

1-(6-METHYL-2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)-3-PROPANOYLTHIOUREA is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H17N5OS

Molecular Weight

339.4 g/mol

IUPAC Name

N-[(6-methyl-2-phenylbenzotriazol-5-yl)carbamothioyl]propanamide

InChI

InChI=1S/C17H17N5OS/c1-3-16(23)19-17(24)18-13-10-15-14(9-11(13)2)20-22(21-15)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H2,18,19,23,24)

InChI Key

QYTHHGJKQHZLFQ-UHFFFAOYSA-N

SMILES

CCC(=O)NC(=S)NC1=CC2=NN(N=C2C=C1C)C3=CC=CC=C3

Canonical SMILES

CCC(=O)NC(=S)NC1=CC2=NN(N=C2C=C1C)C3=CC=CC=C3

Origin of Product

United States

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